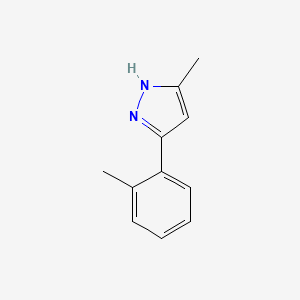3-Methyl-5-o-tolyl-1H-pyrazole
CAS No.: 1239484-58-2
Cat. No.: VC2977573
Molecular Formula: C11H12N2
Molecular Weight: 172.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1239484-58-2 |
|---|---|
| Molecular Formula | C11H12N2 |
| Molecular Weight | 172.23 g/mol |
| IUPAC Name | 5-methyl-3-(2-methylphenyl)-1H-pyrazole |
| Standard InChI | InChI=1S/C11H12N2/c1-8-5-3-4-6-10(8)11-7-9(2)12-13-11/h3-7H,1-2H3,(H,12,13) |
| Standard InChI Key | BFKAVZKWTXSJGN-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=NNC(=C2)C |
| Canonical SMILES | CC1=CC=CC=C1C2=NNC(=C2)C |
Introduction
Structural Characteristics and Identification
3-Methyl-5-o-tolyl-1H-pyrazole consists of a five-membered pyrazole ring with a methyl substituent at position 3 and an o-tolyl (2-methylphenyl) group at position 5. The compound is identified by the following characteristics:
Chemical Identity
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₂ |
| Molecular Weight | 172.23 g/mol |
| CAS Registry Number | 1239484-58-2 |
| PubChem CID | 77068246 |
| European Community (EC) Number | Not fully established |
Structural Representations
The compound can be represented through various nomenclature systems and structural formats:
| Representation System | Identifier |
|---|---|
| IUPAC Name | 5-methyl-3-(2-methylphenyl)-1H-pyrazole |
| Common Synonyms | 3-Methyl-5-o-tolyl-1H-pyrazole, 5-Methyl-3-(o-tolyl)-1H-pyrazole |
| SMILES | CC1=CC=CC=C1C2=NNC(=C2)C |
| InChI | InChI=1S/C11H12N2/c1-8-5-3-4-6-10(8)11-7-9(2)12-13-11/h3-7H,1-2H3,(H,12,13) |
| InChIKey | BFKAVZKWTXSJGN-UHFFFAOYSA-N |
Physical and Chemical Properties
Physical Properties
The physical properties of 3-Methyl-5-o-tolyl-1H-pyrazole are crucial for its handling, storage, and application in various chemical processes.
Chemical Reactivity
As a pyrazole derivative, this compound exhibits characteristic chemical properties:
-
The NH group in the pyrazole ring can participate in hydrogen bonding
-
The pyrazole ring can undergo electrophilic substitution reactions
-
The compound can act as a weak base due to the nitrogen atoms in the pyrazole ring
-
The o-tolyl group provides steric effects that influence reactivity patterns
Synthesis Methods
Several synthetic approaches can be employed to prepare 3-Methyl-5-o-tolyl-1H-pyrazole. These methods typically involve the cyclization of appropriate precursors.
Cyclization of Hydrazines with β-Dicarbonyl Compounds
One common approach involves the reaction of hydrazine with β-dicarbonyl compounds:
-
Reaction of a suitable β-diketone with hydrazine hydrate
-
Condensation followed by cyclization to form the pyrazole ring
-
Purification by recrystallization from suitable solvents
Alternative Synthetic Routes
Researchers have reported various other methods for synthesizing structurally similar pyrazole derivatives, which could be adapted for 3-Methyl-5-o-tolyl-1H-pyrazole synthesis:
-
Claisen-Schmidt condensation followed by cyclization with hydrazine hydrate
-
Reaction of α,β-unsaturated carbonyl compounds with hydrazines
-
Modification of existing pyrazole scaffolds through cross-coupling reactions
Structure-Activity Relationships
The position and nature of substituents on the pyrazole ring significantly influence biological activity. For pyrazole derivatives:
-
The methyl group at position 3 can enhance lipophilicity and membrane permeability
-
The o-tolyl group at position 5 may contribute to specific protein binding interactions
-
The unsubstituted NH in the pyrazole ring can participate in hydrogen bonding with biological targets
Applications in Research and Industry
Pharmaceutical Research
3-Methyl-5-o-tolyl-1H-pyrazole serves as:
-
A building block for more complex bioactive molecules
-
A structure for medicinal chemistry optimization studies
-
A scaffold for developing structure-activity relationships
Agricultural Applications
Pyrazole derivatives similar to 3-Methyl-5-o-tolyl-1H-pyrazole have found applications in:
-
Herbicide development
-
Insecticide formulations
-
Plant growth regulators
Materials Science
Potential applications include:
-
Components in advanced polymeric materials
-
Precursors for coordination compounds
-
Building blocks for functional materials with specific properties
| Hazard Statement | Description | Classification |
|---|---|---|
| H302 | Harmful if swallowed | Acute Toxicity, Category 4 |
| H315 | Causes skin irritation | Skin Irritation, Category 2 |
| H319 | Causes serious eye irritation | Eye Irritation, Category 2 |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure, Category 3 |
Analytical Methods for Characterization
Multiple analytical techniques can be used to characterize 3-Methyl-5-o-tolyl-1H-pyrazole:
Spectroscopic Methods
| Technique | Application |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation through ¹H and ¹³C NMR spectroscopy |
| Infrared Spectroscopy (IR) | Identification of functional groups and bonding patterns |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation pattern analysis |
| UV-Visible Spectroscopy | Determination of absorption characteristics |
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC) for purity determination
-
Thin-Layer Chromatography (TLC) for reaction monitoring
-
Gas Chromatography (GC) for volatile derivatives and analysis
Comparison with Structurally Related Compounds
Isomeric Relationships
The positional isomer 3-Methyl-5-p-tolyl-1H-pyrazole differs from the target compound only in the position of the methyl group on the phenyl ring:
| Compound | Methyl Position | CAS Number | Properties Differences |
|---|---|---|---|
| 3-Methyl-5-o-tolyl-1H-pyrazole | ortho (2-position) | 1239484-58-2 | Potentially different crystal structure and steric effects |
| 3-Methyl-5-p-tolyl-1H-pyrazole | para (4-position) | 90861-52-2 | Different electronic distribution and possibly different biological activity |
Structural Variations
Other structurally related pyrazole derivatives include:
-
3-Methyl-1-phenyl-5-thioxo-4,5-dihydro-1H-pyrazole derivatives
-
3-Methyl-5-oxo-4-(phenyl hydrazono)-4,5-dihydro-pyrazol-1-yl derivatives
Current Research and Future Directions
Areas of Active Investigation
Current research involving pyrazole derivatives similar to 3-Methyl-5-o-tolyl-1H-pyrazole focuses on:
-
Development of novel synthetic methodologies with improved yields
-
Exploration of additional biological activities
-
Structure optimization for enhanced pharmacological properties
-
Applications in material science and coordination chemistry
Emerging Applications
Potential future applications may include:
-
Targeted drug delivery systems
-
Photosensitizers for photodynamic therapy
-
Chemical sensors and molecular recognition elements
-
Components in advanced electronic materials
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume